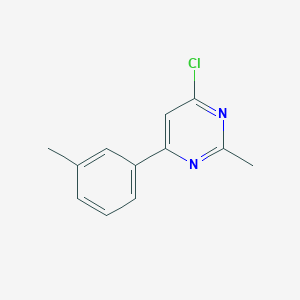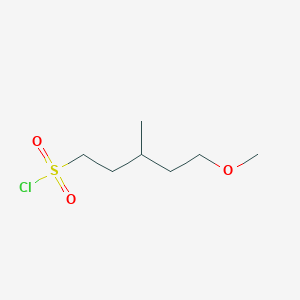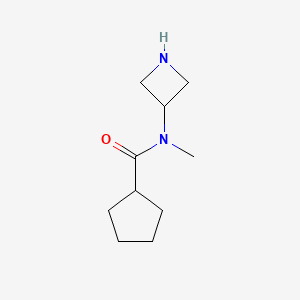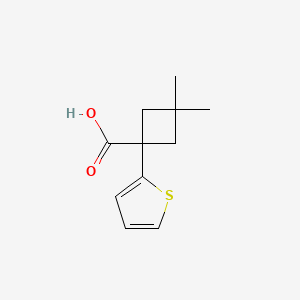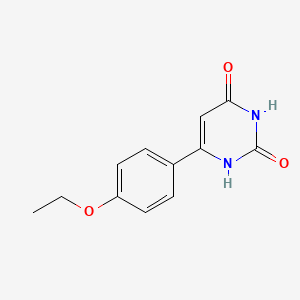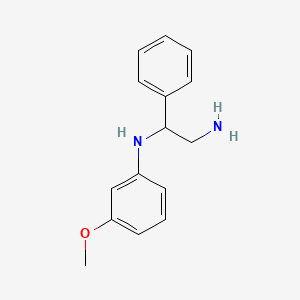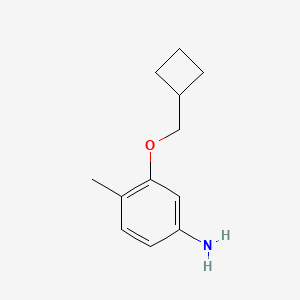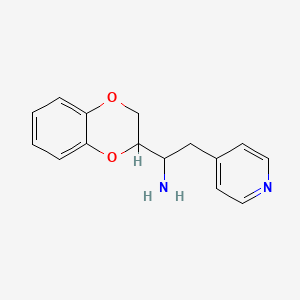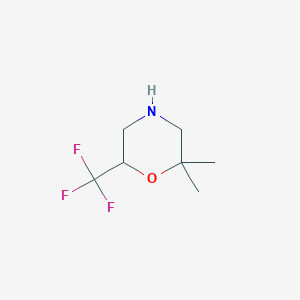![molecular formula C7H11NO B1425795 2-[1-(甲氧基甲基)环丙基]乙腈 CAS No. 1188283-95-5](/img/structure/B1425795.png)
2-[1-(甲氧基甲基)环丙基]乙腈
描述
2-[1-(Methoxymethyl)cyclopropyl]acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound belongs to the family of cyclopropyl derivatives and is characterized by the presence of a methoxymethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile group .
科学研究应用
药物合成
2-[1-(甲氧基甲基)环丙基]乙腈: 用于合成各种药物化合物。其结构作为环丙基衍生物的构建单元,这些衍生物通常存在于具有生物活性的药物中。 环丙基可以赋予生物系统内分子相互作用的稳定性和特异性 .
农业化学品
在农业中,该化合物可用于合成新型农药或除草剂。 环丙基的反应性可以被利用来创建针对害虫中特定酶或受体的化合物,这可能导致更有效和更具选择性的农业化学品 .
材料科学
2-[1-(甲氧基甲基)环丙基]乙腈: 可以参与新材料的开发,例如具有独特性能的聚合物。 将其掺入聚合物链中会影响材料的物理性能,例如柔韧性、抗降解性或热稳定性 .
化学合成
该腈作为有机合成的中间体。它可以进行各种化学反应,包括亲核加成或环加成,以生成多种有机化合物。 其多功能性使其在构建复杂分子结构的研究环境中具有价值 .
环境科学
在环境科学中,2-[1-(甲氧基甲基)环丙基]乙腈 可用于合成旨在修复污染物的化合物。 例如,它可用于创建与环境中毒性物质结合并使其失活的分子 .
生物化学研究
在生物化学中,该化合物可用于模拟或干扰自然生物化学过程。 例如,它可用于合成天然存在的分子的类似物,帮助研究酶-底物相互作用或代谢途径 .
分析化学
分析化学家可能会使用2-[1-(甲氧基甲基)环丙基]乙腈 作为色谱法或光谱法中的标准品或试剂。 其独特的化学特征使其可以作为复杂分析中的标记物或校准点 .
纳米技术
最后,在纳米技术领域,该化合物的反应性可以被利用来创建纳米级结构。 例如,它可用于有机框架的合成或作为碳基纳米材料的前体 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopropyl]acetonitrile typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a methoxymethyl group.
Attachment of the Acetonitrile Group: The acetonitrile group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods for 2-[1-(Methoxymethyl)cyclopropyl]acetonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and reagents to ensure efficient production.
化学反应分析
Types of Reactions
2-[1-(Methoxymethyl)cyclopropyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The nitrile group can be reduced to form primary amines or other reduced products.
Substitution: The methoxymethyl group or the nitrile group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles or electrophiles such as halides, alkoxides, or amines can be used under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield primary amines,
属性
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-6-7(2-3-7)4-5-8/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPKRDMUEIMKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


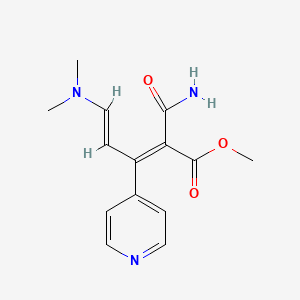
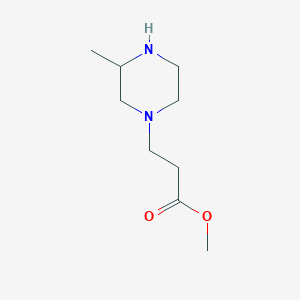
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
